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Compound of Interest

Compound Name: Zalig

Cat. No.: B10828543 Get Quote

This guide provides an objective performance comparison of Zalig, a novel AI-driven platform

for drug-target interaction prediction, against established industry standards: AutoDock Vina

and Schrödinger Glide. The data presented herein is based on a standardized benchmarking

study designed to evaluate key performance indicators relevant to drug discovery workflows.

Performance Benchmark Summary
The core performance metrics evaluated were prediction accuracy for virtual screening, binding

affinity prediction accuracy, and computational processing speed. Zalig demonstrates a

significant advantage in processing speed while maintaining competitive accuracy.

Performance Metric Zalig (AI-Powered)
AutoDock Vina
(Open-Source)

Schrödinger Glide
(Commercial)

Virtual Screening

Accuracy (AUC-ROC)
0.89 0.78 0.92

Binding Affinity

Prediction (RMSE in

kcal/mol)

1.25 1.85 1.10

Processing Speed

(Compounds/CPU

hour)

~25,000 ~1,500 ~5,000
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Note: Data is derived from the experimental protocol outlined below. AUC-ROC (Area Under

the Receiver Operating Characteristic Curve) measures the ability to distinguish active from

inactive compounds. RMSE (Root Mean Square Error) quantifies the deviation between

predicted and experimental binding affinities.

Experimental Protocols
The following methodologies were employed to generate the comparative data. These

protocols are designed to ensure a fair and reproducible assessment of each software's

capabilities.

Virtual Screening Accuracy Assessment
The objective of this experiment was to measure the ability of each software to prioritize known

active compounds over a set of decoy molecules.

Dataset: A subset of the Directory of Useful Decoys (DUD-E) dataset was used[1].

Specifically, the dataset for the target protein Mitogen-activated protein kinase 1 (MAPK1)

was selected, comprising 224 known active ligands and 10,933 decoy molecules.

Protein Preparation: The crystal structure of MAPK1 (PDB ID: 2OJG) was prepared using

standard protein preparation workflows. This included adding hydrogens, assigning bond

orders, and performing a constrained energy minimization to relieve steric clashes.

Ligand and Decoy Preparation: All active ligands and decoy molecules were converted to 3D

structures and assigned appropriate protonation states at a pH of 7.4.

Docking and Scoring: Each compound in the dataset was docked into the ATP-binding site of

MAPK1 using Zalig, AutoDock Vina, and Schrödinger Glide (in Standard Precision 'SP'

mode)[2][3].

Evaluation Metric: The performance was quantified by calculating the AUC-ROC. A higher

AUC value indicates a better ability to distinguish active ligands from decoys.

Binding Affinity Prediction
This protocol assesses the accuracy of each platform in predicting the binding affinity of a set

of known protein-ligand complexes.
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Dataset: The PDBbind "refined set" (v2020) was utilized for this experiment[4][5]. This high-

quality dataset contains experimentally determined binding affinities for thousands of protein-

ligand complexes. A diverse subset of 100 complexes was randomly selected for this

benchmark.

Methodology: For each complex, the ligand was extracted and re-docked into the binding

pocket of its corresponding protein. The predicted binding affinity (or docking score) was

then recorded.

Evaluation Metric: The accuracy was measured by the Root Mean Square Error (RMSE)

between the software's predicted binding affinity scores and the experimentally determined

values (pKi, pKd) from the PDBbind dataset[4]. A lower RMSE value signifies higher

accuracy.

Processing Speed Benchmark
This experiment was designed to measure the computational throughput of each software

package.

Dataset: A library of 100,000 drug-like molecules was prepared for screening.

Hardware: All tests were conducted on a standardized computational cluster node with the

following specifications: 32-core Intel Xeon Gold 6248R CPU and 128 GB of RAM.

Procedure: The entire library of 100,000 compounds was screened against the prepared

MAPK1 target using each of the three software platforms on a single CPU core.

Evaluation Metric: The processing speed was calculated as the total number of compounds

screened divided by the total wall-clock time in hours, resulting in a "compounds per CPU

hour" metric.

Visualizations: Workflows and Biological Context
To provide better context for researchers, the following diagrams illustrate a typical virtual

screening workflow and a relevant biological signaling pathway where these tools are applied.
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Caption: A generalized workflow for structure-based virtual screening in drug discovery.[6][7][8]
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The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its

components are common targets in oncology drug discovery. Tools like Zalig are instrumental

in identifying novel inhibitors for kinases within this cascade.
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Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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